molecular formula C9H19ClN2OS B6607795 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride CAS No. 2287285-57-6

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride

Cat. No.: B6607795
CAS No.: 2287285-57-6
M. Wt: 238.78 g/mol
InChI Key: IOFLOBIDCSEAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride (EPSH) is an organic compound that has been increasingly studied in recent years due to its potential applications in scientific research. EPSH is a chiral molecule with a unique stereochemistry that can be used in a variety of ways. It has been used in synthesis, as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a range of reactions. EPSH also has numerous applications in biochemistry and physiology, and can be used to study the effects of drugs on the body.

Scientific Research Applications

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a range of reactions. It has also been used in the synthesis of peptides and peptide analogs, and as a tool for studying the effects of drugs on the body. This compound has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride is a chiral molecule with a unique stereochemistry that can interact with other molecules in a variety of ways. It can bind to proteins and enzymes in the body, affecting their structure and function. This compound can also interact with receptors on the surface of cells, altering the signaling pathways that control cell behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in memory and learning. In addition, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that can easily be synthesized and purified. It is also relatively easy to handle and store, and can be used in a variety of reactions. However, this compound is a relatively new compound, and its effects on biochemical and physiological processes are still not fully understood.

Future Directions

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has a wide range of potential applications in scientific research. Future research could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to develop new drugs based on this compound and its derivatives. Research could also be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a tool for studying the effects of drugs on the body.

Synthesis Methods

There are several ways to synthesize 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride. The most common method is the reaction of 4-ethylpiperazine with sulfanylpropionitrile, followed by hydrolysis with hydrochloric acid. This reaction produces a mixture of diastereomers, which can then be separated and purified through chromatography. Other methods include the reaction of 4-ethylpiperazine with sulfanylpropionamide or sulfanylpropionyl chloride, followed by hydrolysis with hydrochloric acid.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.ClH/c1-2-10-4-6-11(7-5-10)9(12)3-8-13;/h13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFLOBIDCSEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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